4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Catalog No.
S2980378
CAS No.
1018053-42-3
M.F
C26H25N3O3
M. Wt
427.504
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]...

CAS Number

1018053-42-3

Product Name

4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

IUPAC Name

4-[1-(2-hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one

Molecular Formula

C26H25N3O3

Molecular Weight

427.504

InChI

InChI=1S/C26H25N3O3/c30-21(18-32-22-11-5-2-6-12-22)17-29-24-14-8-7-13-23(24)27-26(29)19-15-25(31)28(16-19)20-9-3-1-4-10-20/h1-14,19,21,30H,15-18H2

InChI Key

RDJRWEXZNAMDGE-UHFFFAOYSA-N

SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3CC(COC5=CC=CC=C5)O

solubility

not available

The compound 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one is a complex organic molecule characterized by its unique structural components, which include a benzimidazole moiety, a phenyl group, and a pyrrolidinone structure. This compound exhibits significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of the benzimidazole ring is notable for its biological activity, particularly in the context of drug development.

There is no scientific research available on the mechanism of action of this compound.

Due to the lack of research, information on the safety and hazards associated with this compound is unavailable. It's important to treat any unknown compound with caution and avoid handling it without proper training and safety protocols.

Future Research

The structure of this molecule suggests potential for further investigation. If research becomes available, it could explore:

  • Synthesis and purification methods.
  • Physical and chemical characterization.
  • Biological activity studies to assess potential applications in medicinal chemistry or other fields.
Typical of organic molecules with functional groups such as hydroxyl and carbonyl. Key reactions include:

  • Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitutions, potentially modifying the compound's biological activity.
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which may enhance solubility or alter pharmacokinetic properties.
  • Reduction: The carbonyl group in the pyrrolidinone can be reduced to an alcohol, potentially affecting the compound's reactivity and interaction with biological targets.

The synthesis of 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one typically involves several steps:

  • Formation of the Benzimidazole Ring: This can be achieved through condensation reactions between o-phenylenediamine and appropriate carboxylic acids or aldehydes.
  • Introduction of the Phenoxy Group: The phenoxy substituent can be introduced via nucleophilic substitution reactions where phenol reacts with an alkyl halide or through coupling reactions.
  • Pyrrolidinone Formation: Cyclization reactions involving amino acids or related compounds can yield the pyrrolidinone structure.
  • Final Coupling: The final product is obtained by coupling all synthesized fragments under controlled conditions to ensure the desired stereochemistry and yield.

The potential applications of this compound span various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery for conditions such as cancer or infections.
  • Research Tool: It could be utilized in biochemical assays to study enzyme interactions or receptor binding.
  • Agricultural Chemistry: If antimicrobial properties are confirmed, it may find applications in developing pesticides or herbicides.

Interaction studies are crucial for understanding how this compound interacts with biological systems. Research has indicated that:

  • Receptor Binding: Compounds similar in structure often bind to specific receptors (e.g., histamine receptors), which could be investigated further for this compound.
  • Enzyme Inhibition: Studies on related compounds have shown potential as enzyme inhibitors, which could be explored for therapeutic applications.

Several compounds share structural similarities with 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one. These include:

  • 4-[1-(2-Hydroxyethyl)benzimidazol-2-yl]-1-pyrrolidin-2-one
    • Similarity: Contains a benzimidazole and pyrrolidinone structure.
    • Uniqueness: Lacks the phenoxy group, potentially altering its biological activity.
  • N-(4-Methylphenyl)-2-(1H-benzimidazol-2-yl)acetamide
    • Similarity: Features a benzimidazole moiety.
    • Uniqueness: Different functional groups may lead to distinct pharmacological profiles.
  • Phenoxyacetic acid derivatives
    • Similarity: Contains a phenoxy group.
    • Uniqueness: Generally lacks the complex heterocyclic structures found in the target compound.

These comparisons highlight the unique combination of structural elements in 4-[1-(2-Hydroxy-3-phenoxypropyl)benzimidazol-2-yl]-1-phenylpyrrolidin-2-one that may confer specific biological activities not present in its analogs. Further research into these interactions and properties could elucidate its potential therapeutic uses.

One-Pot Synthesis Approaches

One-pot synthesis methods have gained prominence for their efficiency in constructing complex heterocycles. For the benzimidazole core, a sequential Ugi four-component condensation (4CC) and catalytic aza-Wittig reaction offers a streamlined approach. Starting with 2-aminobenzoyl azide, aldehydes, carboxylic acids, and isocyanides undergo Ugi condensation to form intermediate peptoids, which subsequently undergo intramolecular aza-Wittig cyclization using phospholene oxide catalysts to yield multisubstituted benzimidazoles. This method achieves moderate to good yields (50–75%) while minimizing purification steps.

Similarly, potassium tert-butoxide-promoted intermolecular cyclization of 2-iodoanilines with nitriles provides a transition metal-free route to benzimidazoles. The reaction proceeds via nucleophilic aromatic substitution, where the nitrile acts as both a carbon and nitrogen source. This strategy is adaptable to the synthesis of 2-aminobenzimidazoles, which could serve as precursors for further functionalization.

Catalytic Cyclization Methods

Catalytic cyclization plays a pivotal role in forming the pyrrolidin-2-one ring and benzimidazole core. Copper(II) oxide nanoparticles enable ligand-free intramolecular cyclization of o-bromoaryl derivatives in dimethyl sulfoxide (DMSO), yielding substituted benzimidazoles under aerobic conditions. This heterogeneous catalytic system is recyclable and avoids costly ligands, achieving yields up to 88%.

The synthesis of pyrrolidin-2-one derivatives often involves epoxide ring-opening reactions. For instance, tetraphenylphosphonium-tetraphenylborate (TPP-K) catalyzes the phenol-epoxide ring-opening mechanism via a two-step process: (1) cleavage of the P–B bond to generate tetraphenylborate, and (2) nucleophilic attack by phenol on the epoxide, followed by proton transfer. This method is critical for constructing the phenoxypropyl side chain, where regioselective opening of an epoxide intermediate ensures proper hydroxyl and phenoxy group placement.

Green Chemistry and Eco-Friendly Pathways

Green synthesis techniques emphasize solvent-free conditions and recyclable catalysts. Silica-supported sodium hydrogen sulfate catalyzes the condensation of o-phenylenediamine with aldehydes under solvent-free conditions, producing benzimidazoles in high yields (70–85%). This approach reduces waste and energy consumption while maintaining scalability.

Additionally, mechanochemical methods using ball milling have been explored for benzimidazole synthesis, though they are not explicitly covered in the provided sources. Such methods align with green chemistry principles by eliminating solvents and reducing reaction times.

XLogP3

3.3

Dates

Last modified: 08-17-2023

Explore Compound Types